Scaffold Potency Advantage: Imidazo[1,2-a]pyrimidine Core vs. Triazolopyrimidine Core
A direct scaffold comparison study demonstrated that the imidazo[1,2-a]pyrimidine core offers a measurable binding advantage over the triazolopyrimidine core when targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). The best candidate in the imidazo[1,2-a]pyrimidine series (DSM151) exhibited a binding affinity that was 4-fold more potent than its equivalent triazolopyrimidine counterpart [1].
| Evidence Dimension | Inhibitory potency (IC50) against PfDHODH |
|---|---|
| Target Compound Data | IC50 = 0.077 μM (DSM151, an imidazo[1,2-a]pyrimidine derivative) |
| Comparator Or Baseline | Triazolopyrimidine derivative (closest equivalent structure) |
| Quantified Difference | 4-fold improvement in binding affinity |
| Conditions | In vitro PfDHODH enzyme assay |
Why This Matters
For researchers in antimalarial drug discovery, selecting the imidazo[1,2-a]pyrimidine scaffold over a triazolopyrimidine can yield a more potent starting point for lead optimization, potentially reducing the number of synthetic iterations required to achieve a desired activity threshold.
- [1] Marwaha, A., et al. (2012). Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. S-EPMC3446820. View Source
